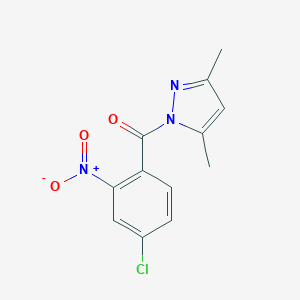

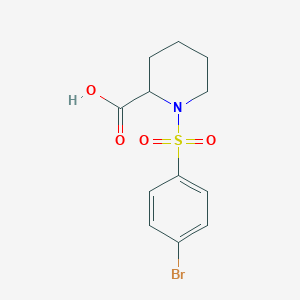

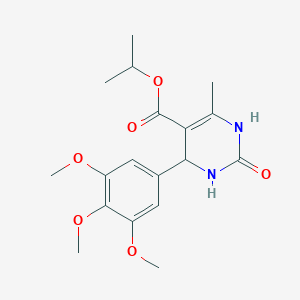

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone” is a chemical compound. It is also known as 4`-Methoxypropiophenone . It is used in laboratory chemicals . It is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone” has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals were predicted .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone” have been studied using the Spartan 08 package program . The chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted .

Safety and Hazards

“1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Mécanisme D'action

Target of Action

1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters .

Mode of Action

MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . MeOPP produces somewhat similar effects although it is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The biochemical pathways affected by MeOPP involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP can affect the signaling pathways that these neurotransmitters are involved in .

Pharmacokinetics

The pharmacokinetics of MeOPP involve hepatic metabolism and renal excretion . .

Result of Action

The molecular and cellular effects of MeOPP’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, MeOPP can increase the levels of these neurotransmitters in the synaptic cleft, potentially leading to changes in neuronal signaling .

Action Environment

The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect monoamine neurotransmitter levels could potentially interact with MeOPP and alter its effects . .

Analyse Biochimique

Cellular Effects

Piperazine derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMABXSRCNBIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

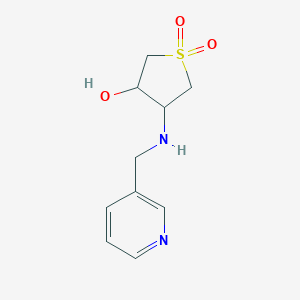

![2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol](/img/structure/B362332.png)

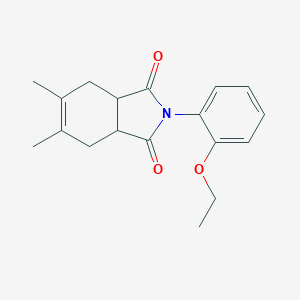

![(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B362340.png)

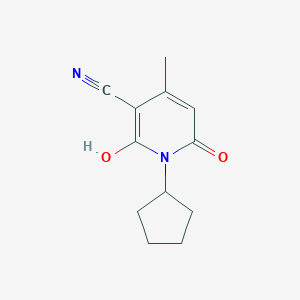

![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)

![2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B362357.png)